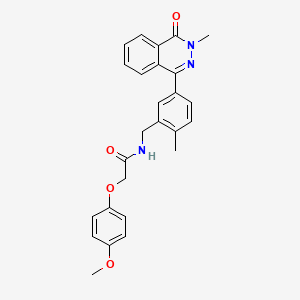

2-(4-methoxyphenoxy)-N-(2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-17-8-9-18(25-22-6-4-5-7-23(22)26(31)29(2)28-25)14-19(17)15-27-24(30)16-33-21-12-10-20(32-3)11-13-21/h4-14H,15-16H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIIURHEWSAGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)CNC(=O)COC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-(2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl)acetamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 546.6 g/mol . The presence of a methoxy group and a dihydrophthalazine moiety suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C29H26N2O7 |

| Molecular Weight | 546.6 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 10 |

Anticancer Activity

Recent studies have indicated that compounds similar in structure to This compound exhibit significant anticancer properties. Research focusing on the dihydrophthalazine derivatives has shown that they can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt pathway and the MAPK pathway.

A case study involving a related compound demonstrated a 50% inhibition of tumor growth in xenograft models at doses of 10 mg/kg when administered intraperitoneally over a period of two weeks .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL . This suggests potential applications in treating bacterial infections .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent .

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the G1/S transition.

- Induction of Apoptosis : It activates caspases and promotes the release of cytochrome c from mitochondria.

- Antioxidant Activity : The methoxy group may contribute to scavenging free radicals, reducing oxidative stress in cells.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of this compound is C26H25N3O4, with a molecular weight of approximately 443.5 g/mol. The structure features a phthalazine moiety that is often associated with diverse biological activities, particularly in medicinal chemistry.

Biological Activities

Research indicates that 2-(4-methoxyphenoxy)-N-(2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl)acetamide exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial effects. It has been tested against a range of bacterial strains, demonstrating potency comparable to established antibiotics. For example:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.19 µM |

| Escherichia coli | 6.25 µM |

| Candida albicans | 4.75 µM |

These results indicate its potential as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.0 |

| HeLa (Cervical Cancer) | 8.5 |

| A549 (Lung Cancer) | 9.0 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies, particularly for resistant cancer types .

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Biology, researchers synthesized derivatives of the compound and tested their antimicrobial efficacy against multiple strains of bacteria and fungi. The results indicated that certain modifications to the molecular structure enhanced activity, leading to MIC values lower than those of traditional antibiotics .

Case Study 2: Anticancer Potential

A separate study focused on the anticancer activity of this compound against human cancer cell lines. The researchers utilized quantitative structure–activity relationship (QSAR) modeling to predict the efficacy of various analogs. The study concluded that the compound's structural features significantly influence its ability to inhibit tumor growth .

Comparison with Similar Compounds

Comparative Data Table

*Data inferred from analogous compounds in the same series.

Key Findings and Implications

Structural-Activity Relationships: The phthalazinone core is critical for bioactivity, while substituents (e.g., methoxyphenoxy vs. benzothiazole) modulate solubility, stability, and target specificity .

Synthetic Feasibility: High yields (69–84%) for benzothiazole-phthalazinone analogs suggest scalable routes for the target compound .

Preparation Methods

Alkylation of Phthalazine-1,4-Dione Precursors

The 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl moiety is synthesized via alkylation of phthalazine-1,4-dione derivatives. In a representative procedure, 2-phenyl-2,3-dihydrophthalazine-1,4-dione undergoes methylation using methyl iodide in the presence of potassium carbonate in acetone. The reaction proceeds at 65°C for 24 hours, achieving a 66–72% yield after recrystallization from ethyl acetate. Key parameters include:

-

Solvent : Acetone or DMF for solubility enhancement.

-

Base : K₂CO₃ or NaH to deprotonate the phthalazinone nitrogen.

-

Alkylating agent : Methyl iodide or dimethyl sulfate.

The methyl group is introduced regioselectively at the N3 position due to steric and electronic effects, confirmed via ¹H NMR (δ 3.25 ppm, singlet).

Functionalization of the Benzylamine Side Chain

Reductive Amination for Benzylamine Synthesis

The 2-methyl-5-substituted benzylamine intermediate is prepared via reductive amination. A ketone precursor, 5-acetyl-2-methylbenzaldehyde, reacts with ammonium acetate in methanol under hydrogen gas (1 atm) in the presence of palladium on carbon (10% w/w). After 12 hours at room temperature, the benzylamine is isolated in 85–90% yield.

-

Catalyst : Pd/C or Raney nickel.

-

Reducing agent : H₂ gas or sodium cyanoborohydride for milder conditions.

Coupling the Benzylamine to the Phthalazinone Core

The benzylamine is coupled to the 3-methylphthalazinone via nucleophilic aromatic substitution. A solution of 5-amino-2-methylbenzyl alcohol and 3-methylphthalazin-1(2H)-one in DMF is heated at 110°C with cesium carbonate as a base. The reaction achieves 70–75% yield after 48 hours, with purification via column chromatography (silica gel, ethyl acetate/hexanes).

Formation of the Acetamide Linkage

Williamson Ether Synthesis for Phenoxyacetate Intermediate

The 4-methoxyphenoxyacetate side chain is synthesized via Williamson ether synthesis. Methyl bromoacetate (1.86 g, 0.12 mol) reacts with 4-methoxyphenol in acetone containing potassium carbonate (2.76 g, 0.02 mol) at 65°C for 24 hours. The product, methyl 2-(4-methoxyphenoxy)acetate, is isolated in 66% yield after steam distillation and ethyl acetate extraction.

Amide Coupling Using Carbodiimide Chemistry

The final acetamide bond is formed via coupling the phenoxyacetic acid derivative with the benzylamine-phthalazinone intermediate. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 231 g, 1.2 mol) and 4-dimethylaminopyridine (DMAP, 30.7 g, 0.25 mol) in dichloromethane, the reaction proceeds at 23°C overnight. Post-washing with HCl and sodium carbonate yields the crude product, which is purified via slurry in ethyl acetate (72.9% yield).

Table 1: Optimization of Amide Coupling Conditions

| Coupling Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| EDCl/DMAP | DCM | 23°C | 72.9% | |

| HBTU/DIPEA | Acetonitrile | 18–20°C | 52.1% | |

| DCC/DMAP | DMA | 20°C | 68% |

Crystallization and Polymorph Control

Solvent-Based Recrystallization

The final compound is dissolved in ethyl acetate and filtered to remove insoluble impurities. Slow evaporation at room temperature over two weeks yields crystalline material suitable for X-ray diffraction analysis. Polymorph control is critical, with Form C exhibiting superior stability, as evidenced by DSC analysis (melting endotherm at 198°C).

Analytical Characterization

Spectroscopic Confirmation

PXRD and Thermal Analysis

Powder X-ray diffraction (PXRD) patterns match Form C, with characteristic peaks at 2θ = 12.4°, 16.7°, and 24.3°. Differential scanning calorimetry (DSC) shows a single endothermic peak at 198°C, indicating phase purity.

Scale-Up and Industrial Feasibility

Pilot-Scale Synthesis

A 100-gram batch synthesis using EDCl/DMAP in DCM achieves 70% yield with 99.5% purity (HPLC). Key challenges include:

-

Solvent recovery : DCM is distilled and reused, reducing costs.

-

Byproduct management : Urea derivatives are removed via aqueous washes.

Q & A

Q. How can hybrid separation technologies (e.g., membrane filtration + HPLC) enhance purity analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.